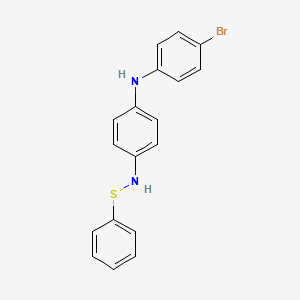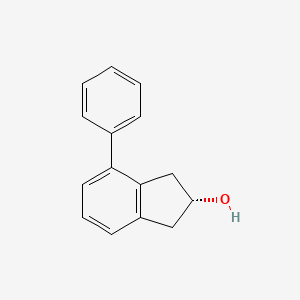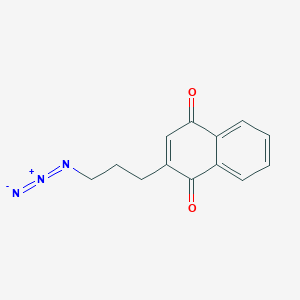![molecular formula C15H19N3O3 B14386922 2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole CAS No. 88138-68-5](/img/structure/B14386922.png)
2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitrophenoxy group attached to a pentyl chain, which is further connected to the imidazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole typically involves multiple steps, starting with the preparation of the nitrophenoxy pentyl intermediate. This intermediate can be synthesized through the nucleophilic substitution reaction of 4-nitrophenol with a suitable pentyl halide under basic conditions. The resulting nitrophenoxy pentyl compound is then reacted with 2-methylimidazole in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The nitrophenoxy group may also play a role in the compound’s binding affinity and specificity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-[5-(4-aminophenoxy)pentyl]-1H-imidazole: Similar structure but with an amino group instead of a nitro group.
2-Methyl-1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole: Similar structure but with a chloro group instead of a nitro group.
2-Methyl-1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in 2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
88138-68-5 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-methyl-1-[5-(4-nitrophenoxy)pentyl]imidazole |
InChI |
InChI=1S/C15H19N3O3/c1-13-16-9-11-17(13)10-3-2-4-12-21-15-7-5-14(6-8-15)18(19)20/h5-9,11H,2-4,10,12H2,1H3 |
InChI Key |
NDABTTQSJFWGMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


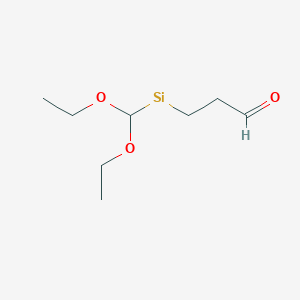
![2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B14386840.png)
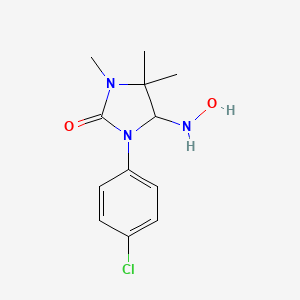
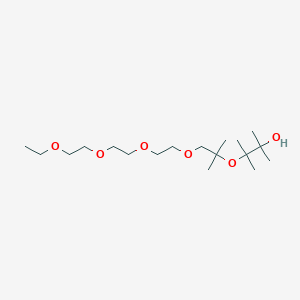
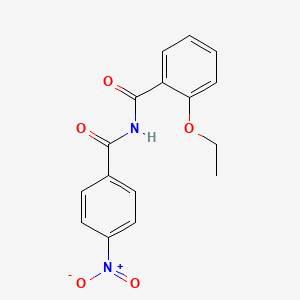
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)
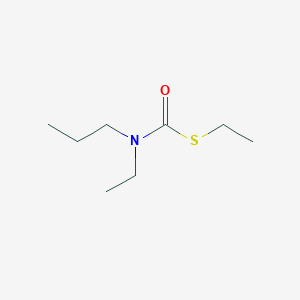
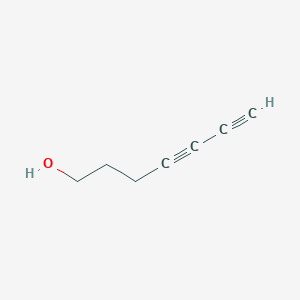
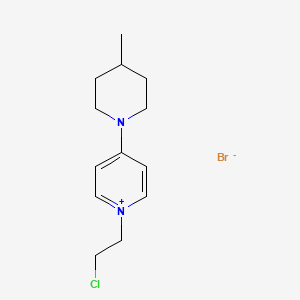
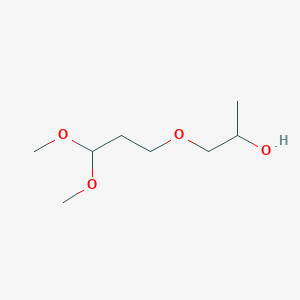
![2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane](/img/structure/B14386883.png)
